2-Bromo-3-fluorobenzohydrazide
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Overview
Description
2-Bromo-3-fluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-fluorobenzohydrazide can be synthesized through the reaction of 2-bromo-3-fluorobenzoic acid with hydrazine hydrate. The reaction typically involves refluxing the acid with hydrazine hydrate in an appropriate solvent such as ethanol for several hours. The mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorobenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Condensation Reactions: Hydrazone derivatives are formed.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Bromo-3-fluorobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in studies investigating its biological activity, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-bromo-3-fluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorobenzohydrazide: Similar structure but with different positions of bromine and fluorine atoms.
N′-(5-Bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide: A hydrazone derivative with similar functional groups.
Uniqueness
2-Bromo-3-fluorobenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The combination of bromine and fluorine atoms provides distinct electronic and steric properties that differentiate it from other hydrazides.
Properties
IUPAC Name |
2-bromo-3-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-4(7(12)11-10)2-1-3-5(6)9/h1-3H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEIAKGBKSPBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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